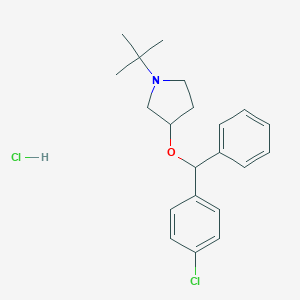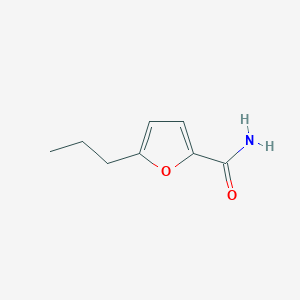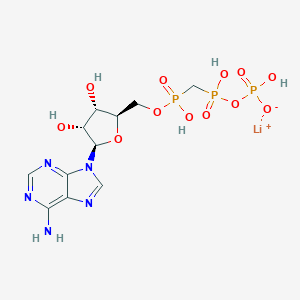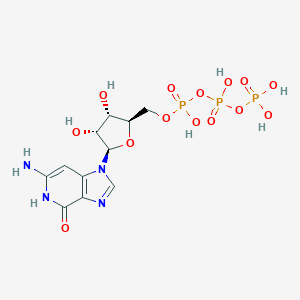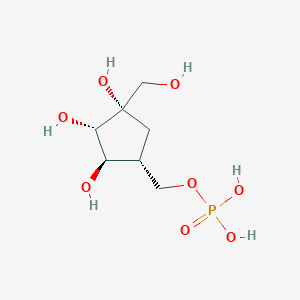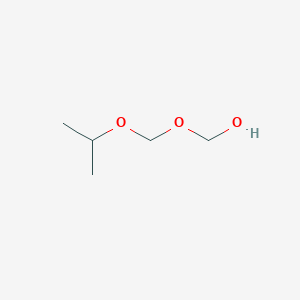
3,5-Difluorophenylacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,5-Difluorophenylacetic acid involves multiple steps, starting from 3,5-difluoro-bromobenzene. A key method utilizes the Grignard reaction with diethyl oxalate, producing ethyl 3,5-difluorobenzoylformate. This intermediate undergoes hydrolysis with KOH and subsequent reduction with hydrazine hydrate, yielding an overall yield of 68% (Lin Yuan-bin, 2007). Another synthesis pathway starts from 2,4-Difluorophenol, undergoing a formylation reaction to afford 3,5-difluorosalicylic acid through a process that avoids the use of corrosive HF and fluorine gas (M. Weidner‐Wells & S. Fraga-Spano, 1996).
Molecular Structure Analysis
The molecular structure of 3,5-Difluorophenylacetic acid and its derivatives can be comprehensively understood through spectroscopic techniques and quantum chemical calculations. Studies have focused on the monomeric and dimeric structures, utilizing FT-IR, FT-Raman, 1H, 13C NMR, and UV spectroscopic techniques. These analyses help in understanding the impact of fluorine substitutions on the compound's molecular geometry and electronic properties (M. Karabacak et al., 2014).
Chemical Reactions and Properties
3,5-Difluorophenylacetic acid participates in various chemical reactions, demonstrating its versatility in organic synthesis. Its fluorinated aromatic ring can influence its reactivity, making it a suitable candidate for nucleophilic substitution reactions, deoxyfluorination processes to afford acyl fluorides, and the synthesis of complex organic molecules. The presence of fluorine atoms also enhances its ability to engage in hydrogen bonding and other non-covalent interactions, which can be leveraged in the design of pharmaceutical agents (Xiu Wang et al., 2021).
Applications De Recherche Scientifique
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 3,5-Difluorophenylacetic acid is an important pharmaceutical intermediate . It’s used in the synthesis of various pharmaceutical compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Typically, this would involve reactions under controlled conditions to incorporate the 3,5-Difluorophenylacetic acid into the desired molecular structure .
- Results : The outcomes would also depend on the specific pharmaceutical compound being synthesized. The goal is typically to create effective therapeutic agents with desired properties .
-
Synthesis of N-acylalanine
- Field : Organic Chemistry
- Application : 3,5-Difluorophenylacetic acid has been used in the synthesis of N-acylalanine .
- Method : The specific methods of application or experimental procedures would involve reactions under controlled conditions to synthesize N-acylalanine .
- Results : The successful synthesis of N-acylalanine would be the expected outcome .
-
Inhibition of Penicillin Biosynthetic Enzymes
- Field : Biochemistry
- Application : 3,5-Difluorophenylacetic acid is used in the biological study of the inhibition of penicillin biosynthetic enzymes .
- Method : The specific methods of application or experimental procedures would involve reactions under controlled conditions to study the inhibition of penicillin biosynthetic enzymes .
- Results : The expected outcome would be the successful inhibition of penicillin biosynthetic enzymes .
-
Preparation and In Vitro Cytotoxic Activities of Sorafenib Derivatives
- Field : Medicinal Chemistry
- Application : 3,5-Difluorophenylacetic acid has been used in the preparation and in vitro cytotoxic activities of sorafenib derivatives .
- Method : The specific methods of application or experimental procedures would involve reactions under controlled conditions to prepare sorafenib derivatives .
- Results : The expected outcome would be the successful preparation of sorafenib derivatives and the demonstration of their in vitro cytotoxic activities .
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGNSAVLXJKCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146996 | |
| Record name | 3,5-Difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorophenylacetic acid | |
CAS RN |
105184-38-1 | |
| Record name | 3,5-Difluorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105184381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



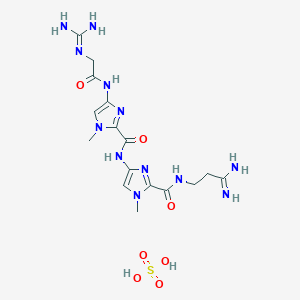
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
